
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide has not been directly studied in the provided papers. However, there are several related compounds that have been synthesized and analyzed, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involved inert refluxing of pivaloyl isothiocyanate with an aromatic amine . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.
Synthesis Analysis
The synthesis of related pivalamide compounds typically involves the reaction of pivaloyl derivatives with amines or other nucleophiles. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone . Similarly, the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide and subsequent reactions with electrophiles have been reported, indicating that lithiation can be a useful strategy for functionalizing pivalamide derivatives . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pivalamide derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined using spectroscopic characterization and single crystal assays . The compound exhibited intramolecular hydrogen bonding and intermolecular interactions that contributed to its structural stabilization. These findings suggest that this compound may also exhibit specific intramolecular and intermolecular interactions that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
Pivalamide derivatives participate in various chemical reactions. The thermal decomposition of N,N-dialkoxyamides, a class of compounds related to pivalamides, proceeds through homolysis to form free radicals . Additionally, the site of lithiation of pivalamide derivatives can influence the outcome of subsequent electrophilic reactions, as seen in the lithiation of N-(2-methoxybenzyl)pivalamide . These studies indicate that the reactivity of this compound could be explored through similar reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of pivalamide derivatives have been studied to some extent. For example, the enthalpies of formation for N,N-dimethyl derivatives of pivalamide were determined by combustion calorimetry . This information is valuable for understanding the energetics associated with pivalamide compounds. The hydrolysis of pivalamide groups has also been achieved using Fe(NO3)3 in methanol, which could be relevant for the hydrolysis of this compound .
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Hemoglobin Adduct Formation
Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans : A study investigated the metabolism of acrylamide (AM) in humans, focusing on hemoglobin adduct formation through oral and dermal administration. The research found that approximately 86% of AM metabolites were derived from glutathione (GSH) conjugation, excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide. This indicates a significant metabolic pathway involving GSH conjugation for AM in humans, with a lesser extent of metabolism via glycidamide compared to rodents (Fennell et al., 2005).
Comparison of Hemoglobin Adducts Formed by N-Methylolacrylamide and Acrylamide : Another study compared the hemoglobin adducts formed by acrylamide (AM) and N-methylolacrylamide (NMA) in rats, focusing on N-(2-carbamoylethyl)valine (AAVal) derived from AM and N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal) derived from glycidamide (GA). The results suggest that NMA can form similar adducts as AM, with the higher ratio of AAVal:GAVal in NMA-treated rats indicating that NMA's reaction with globin is a predominant route to AAVal (Fennell et al., 2003).
Conformational Analysis and Catalytic Applications
Type II β‐Turn Conformation of Pivaloyl‐L‐Prolyl‐α‐Aminoisobutyryl‐N‐Methylamide : This research presented a theoretical, spectroscopic, and X-ray study on Pivaloyl‐L‐Pro‐Aib‐N‐methylamide, revealing its Type II β‐turn conformation in the solid state. The study highlights the molecule's intramolecular hydrogen bond and its conformational preferences, providing insights into the structural aspects of similar compounds (Prasad et al., 1982).
Rh[III]-Catalyzed Direct C-H Amination Using N-Chloroamines : This research demonstrated an efficient Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines at room temperature. The study shows the potential of utilizing similar compounds in catalytic reactions, particularly in selective mono- and diamination processes (Grohmann et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-9(2,3)8(12)11-6-10(4,13)7-14-5/h13H,6-7H2,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRANOYTCZOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

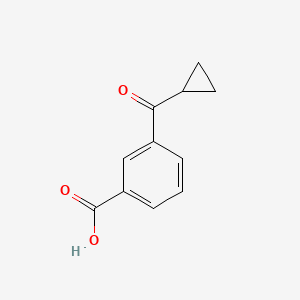
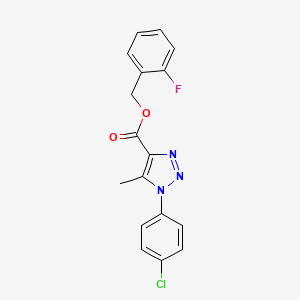
![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)
![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
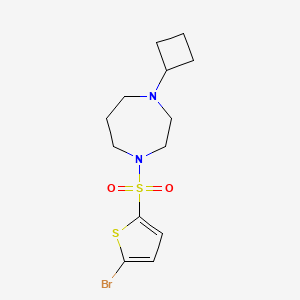
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)
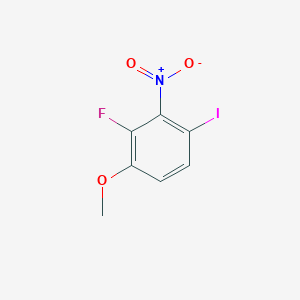

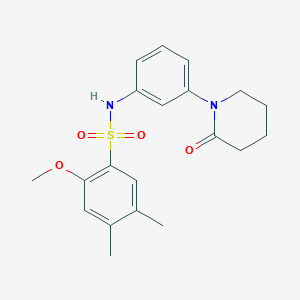


![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)
![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)
![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)